

A Technical Guide to the Chemical Properties of 4-Quinoxalin-2-ylphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Quinoxalin-2-ylphenol

Cat. No.: B378025

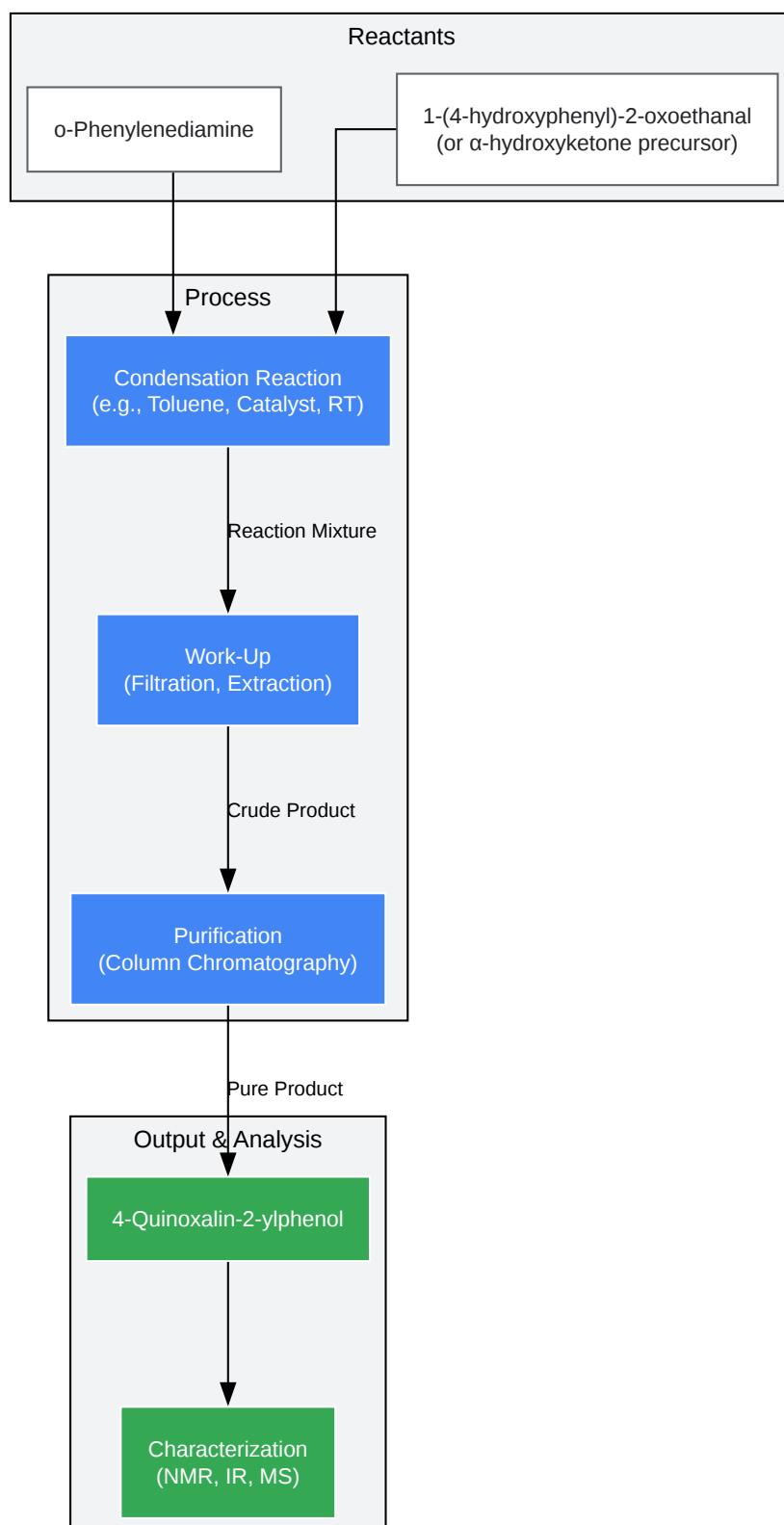
[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Quinoxalin-2-ylphenol** (CAS No: 33707-91-4). The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} This document details the compound's physicochemical characteristics, synthesis, and reactivity. It also presents standardized experimental protocols for its synthesis and characterization, alongside predicted spectroscopic data. Furthermore, this guide explores the potential biological context of **4-Quinoxalin-2-ylphenol** as a kinase inhibitor, a common mechanism of action for this class of compounds.^{[4][5]} All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams to ensure clarity and accessibility for research and development professionals.

Core Chemical Properties

4-Quinoxalin-2-ylphenol is a heterocyclic aromatic compound featuring a phenol group attached to a quinoxaline ring. This structure combines the chemical characteristics of both moieties, making it a valuable building block for the synthesis of more complex, biologically active molecules. Its fundamental properties are summarized below.


Table 1: Physicochemical Properties of **4-Quinoxalin-2-ylphenol**

Property	Value	Reference(s)
CAS Number	33707-91-4	[6]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O	[7]
Molecular Weight	222.24 g/mol	[7]
IUPAC Name	4-(Quinoxalin-2-yl)phenol	
Physical Form	Powder	[N/A]
Melting Point	204-206 °C	[6]
Boiling Point	408.5 ± 35.0 °C (Predicted)	[N/A]
Density	1.279 ± 0.06 g/cm ³ (Predicted)	[N/A]
pKa	8.44 ± 0.15 (Predicted)	[N/A]
InChI Key	QGECDAQWBBZAAZ- UHFFFAOYSA-N	[6]

Synthesis and Reactivity

Synthesis Pathway

The most prevalent and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[\[3\]](#)[\[8\]](#)[\[9\]](#) For **4-Quinoxalin-2-ylphenol**, this involves the reaction of o-phenylenediamine with an α -ketoaryl compound bearing a hydroxyl group, such as 1-(4-hydroxyphenyl)-2-oxoethanal or a related precursor. The reaction is typically catalyzed by acid and proceeds via a dehydration mechanism to form the stable aromatic pyrazine ring.[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Figure 1: General experimental workflow for the synthesis and characterization of **4-Quinoxalin-2-ylphenol**.

Chemical Reactivity

The reactivity of **4-Quinoxalin-2-ylphenol** is dictated by its two primary functional regions: the phenol group and the quinoxaline ring system.

- **Phenolic Hydroxyl Group:** The acidic proton of the hydroxyl group can be readily removed by a base to form a phenoxide anion. This nucleophilic oxygen can then participate in O-alkylation or O-acylation reactions to generate ether or ester derivatives, respectively. The phenol ring is also activated towards electrophilic aromatic substitution at the positions ortho to the hydroxyl group.
- **Quinoxaline Ring:** The pyrazine portion of the quinoxaline ring is electron-deficient, making it susceptible to nucleophilic attack, although this typically requires harsh conditions or an activating group. The fused benzene ring can undergo electrophilic substitution, though it is less reactive than the phenol ring.

Spectroscopic and Analytical Data

While specific experimental spectra for **4-Quinoxalin-2-ylphenol** are not widely published, its structure allows for the prediction of key spectroscopic features based on the analysis of related quinoxaline derivatives.[\[11\]](#)

Table 2: Predicted Spectroscopic Data for **4-Quinoxalin-2-ylphenol**

Technique	Predicted Features
¹ H NMR	~9.5-10.5 ppm: A broad singlet corresponding to the phenolic -OH proton.~9.3 ppm: A singlet for the C3-H proton on the quinoxaline ring. [11]~7.7-8.4 ppm: A series of multiplets corresponding to the eight aromatic protons on the quinoxaline and phenol rings.[11]
¹³ C NMR	~155-160 ppm: Signal for the carbon bearing the hydroxyl group (C-O).~115-155 ppm: A complex set of signals for the remaining 13 aromatic carbons in the quinoxaline and phenol rings.[11][12]
IR (Infrared)	~3200-3600 cm ⁻¹ : Broad absorption band from the O-H stretching of the phenol group.~3000-3100 cm ⁻¹ : C-H stretching from the aromatic rings.~1500-1600 cm ⁻¹ : C=N and C=C stretching vibrations characteristic of the quinoxaline and aromatic rings.[13]~1200-1300 cm ⁻¹ : C-O stretching of the phenol group.
Mass Spec (MS)	Molecular Ion (M ⁺): A prominent peak at m/z = 222, corresponding to the molecular weight of the compound.[11][14]Fragmentation: Characteristic fragmentation patterns involving the loss of CO (from the phenol) and HCN (from the pyrazine ring).

Experimental Protocols

Synthesis of 4-Quinoxalin-2-ylphenol (Adapted General Protocol)

This protocol is adapted from established methods for quinoxaline synthesis.[9]

- Reaction Setup: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add a solution of a suitable α -dicarbonyl precursor, such as 4-hydroxy- α -oxo-benzeneacetalddehyde

(1.0 mmol), in ethanol (5 mL).

- **Catalysis:** Add a catalytic amount of a suitable acid (e.g., 20 mol% phenol or a few drops of acetic acid).[3][10]
- **Reaction:** Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-Up:** Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na_2SO_4 .
- **Purification:** Filter the solution and evaporate the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure **4-Quinoxalin-2-ylphenol**.[9]

Spectroscopic Characterization

- **NMR Spectroscopy:** Prepare a sample by dissolving 5-20 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a 5 mm NMR tube.[15][16] Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- **IR Spectroscopy:** Prepare a sample by either creating a thin solid film on a salt (NaCl or KBr) plate by dissolving a small amount of the solid in a volatile solvent (e.g., CH_2Cl_2) and allowing it to evaporate, or by preparing a KBr pellet.[17] Acquire the spectrum using an FT-IR spectrometer.
- **Mass Spectrometry:** Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze the sample using an appropriate ionization technique, such as electrospray ionization (ESI), to obtain the mass spectrum and determine the mass-to-charge ratio of the molecular ion and its fragments.[18][19][20]

Biological Context and Potential Applications

Quinoxaline derivatives are a cornerstone in drug discovery, with many compounds demonstrating potent biological activity. A significant number of these derivatives function as kinase inhibitors.[1][4][5] Kinases are enzymes that play a critical role in cell signaling pathways

by catalyzing the phosphorylation of proteins. Aberrant kinase activity is a hallmark of many diseases, including cancer.^{[4][21]} Quinoxaline-based molecules can act as competitive inhibitors at the ATP-binding site of kinases, thereby blocking downstream signaling and inhibiting processes like cell proliferation.^[2]

Figure 2: Hypothetical signaling pathway showing kinase inhibition by a quinoxaline derivative like **4-Quinoxalin-2-ylphenol**.

Safety Information

Safety data for **4-Quinoxalin-2-ylphenol** indicates that it should be handled with care in a laboratory setting.

Table 3: Safety and Hazard Information

Category	Information
Signal Word	Warning
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501

Conclusion

4-Quinoxalin-2-ylphenol is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and drug development. Its synthesis is straightforward, relying on established condensation methodologies. The presence of both a reactive phenol group and a biologically relevant quinoxaline core provides ample opportunities for further chemical modification to develop novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides the foundational chemical data and protocols necessary to support further research and development of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. bioengineer.org [bioengineer.org]
- 5. geneonline.com [geneonline.com]
- 6. 4-(quinoxalin-2-yl)phenol | 33707-91-4 [sigmaaldrich.com]
- 7. 4-(Quinoxalin-2-yl)phenol , 97% , 33707-91-4 - CookeChem [cookechem.com]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 11. heteroletters.org [heteroletters.org]
- 12. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.uctm.edu [journal.uctm.edu]
- 14. Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 16. uwyo.edu [uwyo.edu]
- 17. pubs.acs.org [pubs.acs.org]

- 18. What Is the Principle of Mass Spectrometry and How Should Beginners Conduct Mass Spectrometric Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 20. microbenotes.com [microbenotes.com]
- 21. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Properties of 4-Quinoxalin-2-ylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b378025#4-quinoxalin-2-ylphenol-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com